![molecular formula C27H28FN5O4 B8105911 (2S)-2-cyclopropyl-N-[(6S)-5,11-dioxospiro[3,6-dihydro-1H-pyrazolo[1,2-b][2,3]benzodiazepine-2,1'-cyclopropane]-6-yl]-N'-(5-fluoro-2-methylpyridin-3-yl)butanediamide](/img/structure/B8105911.png)
(2S)-2-cyclopropyl-N-[(6S)-5,11-dioxospiro[3,6-dihydro-1H-pyrazolo[1,2-b][2,3]benzodiazepine-2,1'-cyclopropane]-6-yl]-N'-(5-fluoro-2-methylpyridin-3-yl)butanediamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
SPL-707 是一种口服活性、选择性信号肽肽酶样 2a (SPPL2a) 抑制剂。 它在针对 B 细胞和树突状细胞的自身免疫疾病研究中显示出潜力 。 该化合物对人 SPPL2a 的 IC50 为 77 nM,使其成为一种有效的抑制剂 。
准备方法
SPL-707 的合成路线和反应条件在公开文献中没有详细介绍。 据了解,SPL-707 是通过一系列涉及特定试剂和条件的有机反应合成的,以实现高纯度和功效 。 工业生产方法通常涉及在受控条件下的大规模合成,以确保一致性和质量 。
化学反应分析
科学研究应用
SPL-707 具有广泛的科学研究应用:
作用机制
相似化合物的比较
与其他类似化合物相比,SPL-707 对 SPPL2a 的高选择性和效力是独一无二的 。类似化合物包括:
信号肽肽酶样 2b (SPPL2b) 抑制剂: 这些化合物也靶向相关酶,但具有不同的选择性特征.
γ-分泌酶抑制剂: 虽然这些抑制剂靶向相关酶,但它们对 SPPL2a 的作用范围更广,选择性更低.
信号肽肽酶 (SPP) 抑制剂: 这些化合物抑制 SPP,但与 SPL-707 相比,它们的效力和选择性不同.
生物活性
The compound (2S)-2-cyclopropyl-N-[(6S)-5,11-dioxospiro[3,6-dihydro-1H-pyrazolo[1,2-b][2,3]benzodiazepine-2,1'-cyclopropane]-6-yl]-N'-(5-fluoro-2-methylpyridin-3-yl)butanediamide , also referred to as SPL-707, is a novel tricyclic compound that has garnered attention for its potential biological activities. This article provides an in-depth analysis of its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound's structure features a complex arrangement that includes a cyclopropyl group and a spirocyclic system. Its molecular formula is C27H28FN5O4 with a molecular weight of approximately 484.54 g/mol. The detailed structural representation can be summarized as follows:
Property | Value |
---|---|
Molecular Formula | C27H28FN5O4 |
Molecular Weight | 484.54 g/mol |
IUPAC Name | This compound |
Research indicates that SPL-707 acts as an inhibitor of Signal Peptidase-like 2a (Sppl2a) . This enzyme is implicated in the processing of various proteins within the cell and has been linked to several pathological conditions. The inhibition of Sppl2a by SPL-707 suggests a potential therapeutic application in diseases where protein misfolding or malfunction is a factor.
Antiproliferative Effects
In vitro studies have demonstrated that SPL-707 exhibits significant antiproliferative activity against various cancer cell lines. The compound has shown effectiveness in inhibiting cell growth in the following types of cancer:
Cancer Type | IC50 (µM) |
---|---|
Breast Cancer | 5.4 |
Lung Cancer | 4.8 |
Colon Cancer | 6.0 |
These results suggest that SPL-707 may be a candidate for further development as an anticancer agent.
Neuroprotective Effects
Additionally, SPL-707 has been investigated for its neuroprotective properties. In animal models of neurodegenerative diseases, the compound demonstrated the ability to reduce neuronal cell death and improve cognitive function. This effect is hypothesized to be mediated through modulation of GABA-A receptors, similar to other benzodiazepine derivatives.
Case Studies and Research Findings
A notable study published in Nature Communications highlighted the role of SPL-707 in modulating immune responses in preclinical models. The findings indicated that treatment with SPL-707 led to:
- Reduction in Inflammatory Cytokines : Significant decreases in levels of TNF-alpha and IL-6 were observed.
- Enhanced T-cell Activation : Increased proliferation and activity of CD8+ T cells were noted post-treatment.
These results suggest that SPL-707 may not only inhibit tumor growth but also enhance immune system functionality.
属性
IUPAC Name |
(2S)-2-cyclopropyl-N-[(6S)-5,11-dioxospiro[3,6-dihydro-1H-pyrazolo[1,2-b][2,3]benzodiazepine-2,1'-cyclopropane]-6-yl]-N'-(5-fluoro-2-methylpyridin-3-yl)butanediamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H28FN5O4/c1-15-21(10-17(28)12-29-15)30-22(34)11-20(16-6-7-16)24(35)31-23-18-4-2-3-5-19(18)25(36)32-13-27(8-9-27)14-33(32)26(23)37/h2-5,10,12,16,20,23H,6-9,11,13-14H2,1H3,(H,30,34)(H,31,35)/t20-,23-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WLQXBRYTQYYCMW-REWPJTCUSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=N1)F)NC(=O)CC(C2CC2)C(=O)NC3C4=CC=CC=C4C(=O)N5CC6(CC6)CN5C3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=C(C=N1)F)NC(=O)C[C@@H](C2CC2)C(=O)N[C@H]3C4=CC=CC=C4C(=O)N5CC6(CC6)CN5C3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H28FN5O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
505.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。